N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques . Another study reported the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . For example, the molecular formula of “N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide” is C11H17N5O, with an average mass of 235.286 Da and a monoisotopic mass of 235.143311 Da .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For instance, a series of 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives showed antibacterial activities against different bacterial strains . Another study reported a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the compound “N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide” has a molecular formula of C11H17N5O, an average mass of 235.286 Da, and a monoisotopic mass of 235.143311 Da .Scientific Research Applications
Biological Effects of Related Compounds
A review by Kennedy (2001) discusses the toxicological aspects of various acetamide and formamide derivatives, emphasizing their commercial importance and biological effects due to exposure. This review could provide insights into the structural relatives of the compound , shedding light on potential biological activities and applications in research (Kennedy, 2001).
Novel Synthetic Opioid Receptor Agonists
Sharma et al. (2018) provide a detailed review of non-fentanyl novel synthetic opioids, focusing on their chemistry and pharmacology. Although the specific compound is not mentioned, understanding the synthesis and application of similar novel compounds could offer a perspective on how such chemicals are explored for receptor targeting and potential therapeutic applications (Sharma et al., 2018).
Chemical Diversity in Pharmaceuticals
Vitaku et al. (2014) analyze the structural diversity and substitution patterns of nitrogen heterocycles among U.S. FDA-approved pharmaceuticals. Their review highlights the importance of nitrogen-containing heterocycles, which could provide context for the significance of the compound's structural class in drug development (Vitaku et al., 2014).
Cyclodextrin Inclusion Complexes with Antibiotics
Boczar and Michalska (2022) discuss the complexation of cyclodextrins with antibiotics and antibacterial agents, highlighting the potential for drug delivery system enhancement. This review might offer insights into how similar compounds could be used to improve drug formulations and delivery methods (Boczar & Michalska, 2022).
Mechanism of Action
While the specific mechanism of action for “N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide” is not available, similar compounds have shown promising biological activity. For instance, ‘N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)nicotinamide’ is used in drug discovery and development, and its unique structure offers exciting possibilities for advancing knowledge in the field. Another compound showed high affinity to the TrmD inhibitor’s binding site according to docking studies results .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-9-12(17-13(19)11-3-4-11)10(2)16-14(15-9)18-5-7-20-8-6-18/h11H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJWHQNZHPABQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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